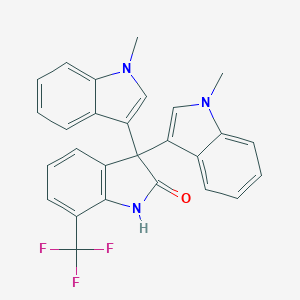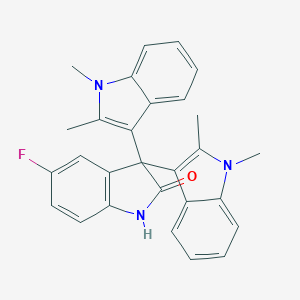![molecular formula C29H29IN2O2 B307457 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307457.png)
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole, also known as LY2874455, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various diseases, including cancer, and thus, FGFR inhibitors have emerged as a promising class of therapeutics.
Mechanism of Action
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole inhibits FGFR signaling by binding to the ATP-binding pocket of the receptor and preventing its activation. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth, differentiation, and survival. By inhibiting FGFR signaling, 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been shown to have a selective inhibitory effect on FGFR signaling, with minimal off-target effects. In addition, it has been shown to penetrate the blood-brain barrier, suggesting that it may have potential for the treatment of brain tumors. However, 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has also been shown to cause some toxicity in preclinical studies, particularly in the liver and gastrointestinal tract.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole is its specificity for FGFR signaling, which allows for the study of the role of FGFRs in cancer and other diseases. However, its toxicity and limited solubility in aqueous solutions can be a limitation for lab experiments.
Future Directions
For 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole include the investigation of its efficacy in clinical trials for the treatment of cancer and other diseases. In addition, further studies are needed to understand its mechanism of action and potential toxicity in humans. The development of more potent and selective FGFR inhibitors is also an area of active research. Finally, the combination of FGFR inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may enhance their efficacy in the treatment of cancer.
Synthesis Methods
The synthesis of 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been described in the literature. Briefly, it involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 1,2-dimethylindole-3-carbaldehyde in the presence of a base to form the intermediate 3-[(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole. This intermediate is then reacted with 1,2-dimethylindole-3-carbaldehyde in the presence of a catalyst to form 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole.
Scientific Research Applications
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including those that are dependent on FGFR signaling for their survival. In addition, 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has demonstrated efficacy in various animal models of cancer, including breast, lung, and gastric cancer. These findings suggest that 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has the potential to be an effective therapeutic agent for the treatment of cancer.
properties
Product Name |
3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole |
|---|---|
Molecular Formula |
C29H29IN2O2 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
3-[(1,2-dimethylindol-3-yl)-(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C29H29IN2O2/c1-17-26(20-11-7-9-13-23(20)31(17)3)28(19-15-22(30)29(34-6)25(16-19)33-5)27-18(2)32(4)24-14-10-8-12-21(24)27/h7-16,28H,1-6H3 |
InChI Key |
MHJIGLUYFORWQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)OC)OC)C4=C(N(C5=CC=CC=C54)C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)OC)OC)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Acetyl-10-chloro-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307374.png)
![10-Bromo-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307375.png)
![1-{10-chloro-6-[4-(dimethylamino)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307377.png)
![7-Acetyl-3-(methylsulfanyl)-6-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307378.png)
![2-[7-Acetyl-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B307379.png)
![10-Bromo-6-(4-chlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307381.png)
![1-[10-bromo-6-(3,5-dibromo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307383.png)
![2-{2-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307384.png)
![2-[2-(2-Bromo-5-ethoxyphenyl)vinyl]-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307388.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)


![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)